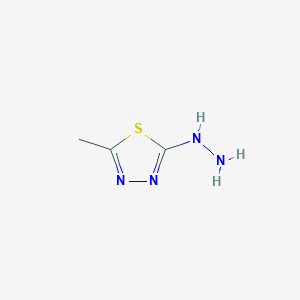

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

Overview

Description

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is a chemical compound with the IUPAC name (5-hydrazino-1,3,4-thiadiazol-2-yl)methyl methyl ether . It is a powder with a molecular weight of 160.2 . The compound is stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine also results in the formation of 1,3,4-thiadiazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H8N4OS/c1-9-2-3-7-8-4 (6-5)10-3/h2,5H2,1H3, (H,6,8) .Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine result in the corresponding sulfides . Thermolysis of 2,5-dimercapto-1,3,4-thiadiazole gives HNCS, CS2, and HCN, whereas 2-mercapto-5-methyl-1,3,4-thiadiazole shows a more complex fragmentation pattern forming HNCS, CH3NCS, HCN, and CS2 .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 160.2 . It is stored at a temperature of 4°C .Scientific Research Applications

Anticonvulsant Activity

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Notably, certain derivatives showed potent anticonvulsant properties without inducing sedation, ataxia, or lethality, suggesting their potential as new classes of anticonvulsant agents (Chapleo et al., 1986).

Antihypertensive Activity

Another application is in the synthesis of derivatives for antihypertensive purposes. Studies have shown that some 2-aryl-5-hydrazino-1,3,4-thiadiazoles possess significant antihypertensive activity, attributed to their vasodilator effects on vascular smooth muscle (Turner et al., 1988).

Antimicrobial Agents

Derivatives of this compound have been synthesized as antimicrobial agents with moderate activity against bacterial and fungal strains. This suggests their utility in combating microbial infections (Sah et al., 2014).

Anticancer and Antioxidant Potential

Research has demonstrated the cytotoxicity and antioxidant potential of novel 2-hydrazinyl-thiazole derivatives. Certain compounds exhibited significant cytotoxic activity against carcinoma cell lines alongside remarkable antioxidant activity (Grozav et al., 2017).

Antimalarial Activity

In vitro and in silico studies have been conducted on 2-(2-hydrazinyl)thiazole derivatives to evaluate their antimalarial activity. Some derivatives showed significant inhibitory effects against Plasmodium falciparum, indicating their potential as antimalarial agents (Makam et al., 2014).

Mechanism of Action

Future Directions

1,3,4-Thiadiazole derivatives have been increasingly investigated due to their broad spectrum of pharmacological properties . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, future research could focus on exploring these properties further and developing new therapeutic applications for these compounds.

Biochemical Analysis

Biochemical Properties

The 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is known to interact with various biomolecules. It has been found to exhibit inhibitory activity against platelet aggregation induced by arachidonic acid and ADP . This suggests that it may interact with enzymes and proteins involved in these biochemical reactions .

Cellular Effects

The cellular effects of this compound are diverse. It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to disrupt cell wall integrity, facilitating the penetration of other compounds through the fungal membrane .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested to undergo intermolecular cyclization to yield certain intermediates . These intermediates may then interact with biomolecules, leading to changes in gene expression and enzyme activity .

Properties

IUPAC Name |

(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-6-7-3(5-4)8-2/h4H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWYDEPZBJNSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586154 | |

| Record name | 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98025-62-8 | |

| Record name | 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

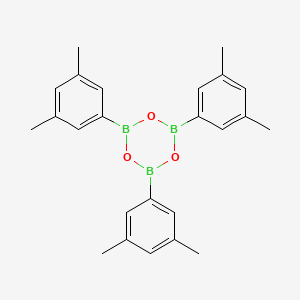

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

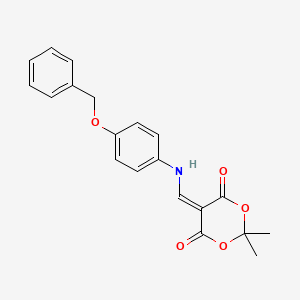

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B1628416.png)